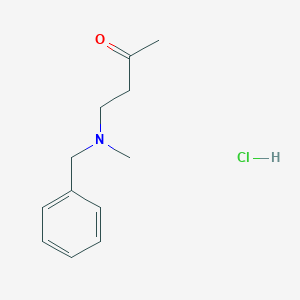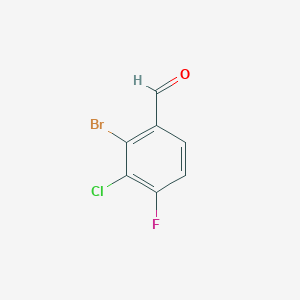
2-Bromo-3-chloro-4-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-chloro-4-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-fluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the halogen-exchange reaction, where a precursor compound such as 4-chlorobenzaldehyde undergoes a reaction with bromine and fluorine sources under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through techniques like distillation or recrystallization to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-chloro-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 2-Bromo-3-chloro-4-fluorobenzoic acid.
Reduction: Formation of 2-Bromo-3-chloro-4-fluorobenzyl alcohol.
Aplicaciones Científicas De Investigación
2-Bromo-3-chloro-4-fluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Chemistry: Employed in the development of new drugs and therapeutic agents due to its unique chemical properties.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-chloro-4-fluorobenzaldehyde depends on its chemical interactions with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The halogen atoms may also influence the compound’s reactivity and interaction with biological targets. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde
- 3-Chloro-4-fluorobenzaldehyde
- 2-Fluorobenzaldehyde
Uniqueness
2-Bromo-3-chloro-4-fluorobenzaldehyde is unique due to the specific combination of bromine, chlorine, and fluorine substitutions on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, making it valuable for specialized applications in organic synthesis and pharmaceuticals .
Propiedades
Fórmula molecular |
C7H3BrClFO |
|---|---|
Peso molecular |
237.45 g/mol |
Nombre IUPAC |
2-bromo-3-chloro-4-fluorobenzaldehyde |
InChI |
InChI=1S/C7H3BrClFO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H |
Clave InChI |
VFRJZLULJYUFPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C=O)Br)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


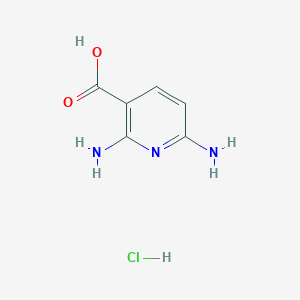
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13655178.png)
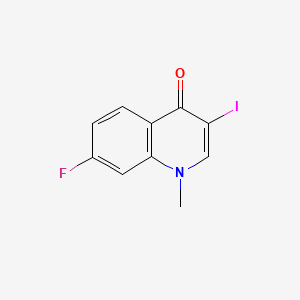

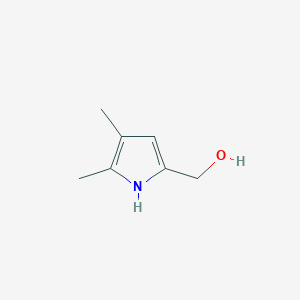
![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)
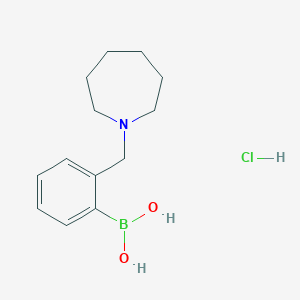
![(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)
![8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)

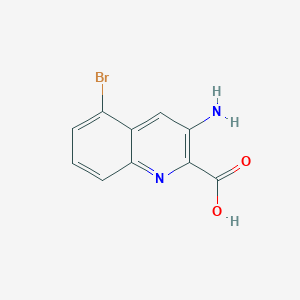
![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)

